molecular formula C11H20N4O B13630003 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide

2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide

Cat. No.: B13630003
M. Wt: 224.30 g/mol
InChI Key: MPQWNJVONKWLRI-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is an organic compound with a complex structure that includes a pyrazole ring, an amide group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide can be achieved through a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The alkylated pyrazole is reacted with 2-methyl-2-(methylamino)pentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amine.

    Substitution: Functionalized pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and amide group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(1H-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the additional methyl group on the pyrazole ring.

    4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the methyl group on the pentanamide chain.

Uniqueness

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring and amide group also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)pentanamide

InChI

InChI=1S/C11H20N4O/c1-8-6-14-15(7-8)9(2)5-11(3,13-4)10(12)16/h6-7,9,13H,5H2,1-4H3,(H2,12,16)

InChI Key

MPQWNJVONKWLRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(C)CC(C)(C(=O)N)NC

Origin of Product

United States

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